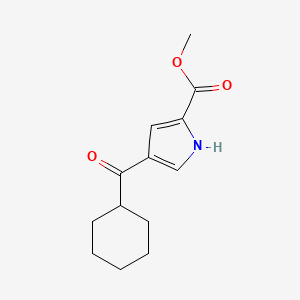
methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate
説明
“Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate” is a complex organic compound. It is composed of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a cyclohexanecarbonyl group (a cyclohexane ring attached to a carbonyl group), and a methyl ester group (a carboxylate group with a methyl group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the cyclohexanecarbonyl group, and the methyl ester group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.Chemical Reactions Analysis
As an organic compound, “methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate” would be expected to undergo various chemical reactions typical of its constituent functional groups. These might include electrophilic aromatic substitution on the pyrrole ring, reactions at the carbonyl group of the cyclohexanecarbonyl group, and hydrolysis of the methyl ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyrrole ring might contribute to its stability and reactivity. The cyclohexanecarbonyl group could influence its polarity and solubility, and the methyl ester group might affect its reactivity and potential for hydrolysis .科学的研究の応用
Synthesis and Reactivity
One-pot Synthesis : Methyl 4-aminopyrrole-2-carboxylates, structurally similar to methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate, have been synthesized through a one-pot relay catalytic cascade reaction. This method involves the use of a FeCl2/Et3N binary catalytic system and is notable for introducing substituents at the pyrrole nitrogen via a nucleophilic reaction, leading to various pyrrole derivatives (Galenko et al., 2015).
Reaction with N-Substituted Amines : Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, similar to the target compound, react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones. This results in the formation of complex heterocyclic structures, demonstrating the reactivity of these compounds in organic synthesis (Bannikova et al., 2004).
Catalytic Properties and Synthesis Approaches
Four-Component Reaction : Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate is involved in multi-component reactions, such as the reaction with cyclohexyl isocyanide, acetylenic esters, and carboxylic acids. This demonstrates its utility in complex organic syntheses, leading to diverse chemical products (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Isoxazole Strategy in Synthesis : An innovative synthesis route for α-aminopyrrole derivatives involves transforming methyl 5-aminopyrrole-3-carboxylates, similar to the target compound, from 4-methyleneisoxazol-3-ones. This showcases the adaptability of these compounds in synthetic organic chemistry (Galenko et al., 2019).
Potential Applications in Medicinal Chemistry
Building Blocks in Medicinal Chemistry : Methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, structurally similar to the target compound, have been synthesized as potential building blocks in medicinal chemistry. This highlights their utility in developing nitrogen heterocycles with therapeutic potential (Rochais et al., 2004).
Antimicrobial Agent Synthesis : Derivatives of methyl 1H-pyrrole-3-carboxylate, closely related to the target compound, have been synthesized and evaluated for their antimicrobial activities. This indicates the potential application of these compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Safety and Hazards
特性
IUPAC Name |
methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h7-9,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCVMRKPTWIDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol](/img/structure/B3041958.png)
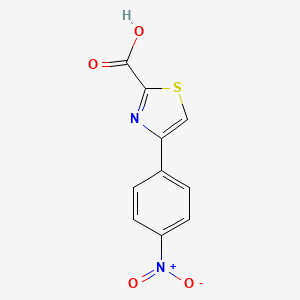

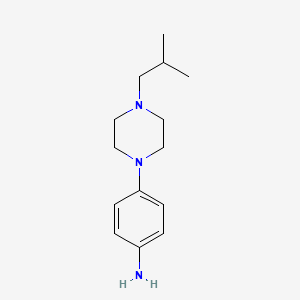
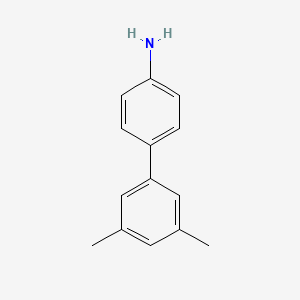
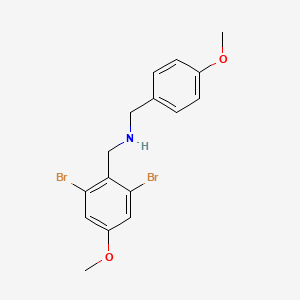
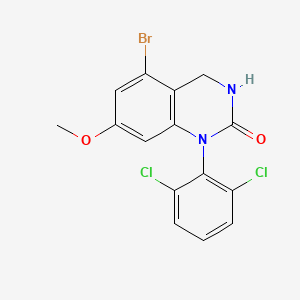
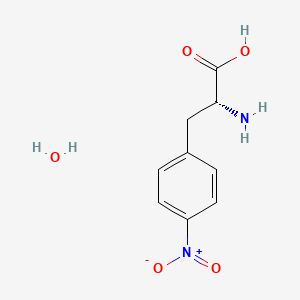


![2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3041975.png)

![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetate](/img/structure/B3041978.png)
